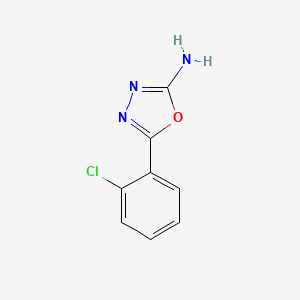

5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Contemporary Chemical and Pharmaceutical Sciences

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in modern chemical and pharmaceutical sciences due to its unique properties and versatile applications.

Derivatives of 1,3,4-oxadiazole are widely recognized as "privileged scaffolds" in medicinal chemistry. This term signifies that the core structure is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govscielo.br The stability of the oxadiazole ring, both metabolically and thermally, makes it an attractive component in the design of new therapeutic agents. researchgate.net

The 1,3,4-oxadiazole nucleus is considered a bioisostere for amide and ester groups, meaning it can replace these functional groups in a molecule without significantly altering its chemical and physical properties, which can lead to improved pharmacokinetic profiles. nih.govscielo.br Research has demonstrated that compounds incorporating this scaffold exhibit a wide array of biological effects, as detailed in the table below.

| Biological Activity | Description |

| Antimicrobial | Effective against various bacterial and fungal strains. chemicalbook.comsemanticscholar.orgmdpi.com |

| Antiviral | Activity against several viruses, including HIV, has been reported. nih.govscielo.br |

| Anticancer | Certain derivatives have shown the ability to inhibit the proliferation of cancer cells. semanticscholar.orgnih.gov |

| Anti-inflammatory | Demonstrated potential in managing inflammatory conditions. mdpi.comresearchgate.net |

| Anticonvulsant | Some derivatives have been investigated for their potential in controlling seizures. researchgate.net |

| Analgesic | Potential applications in pain management have been noted. mdpi.comresearchgate.net |

For instance, the well-known HIV integrase inhibitor, Raltegravir, contains a 1,3,4-oxadiazole ring, highlighting the clinical significance of this scaffold. researchgate.netresearchgate.net

Beyond pharmaceuticals, 1,3,4-oxadiazole derivatives are gaining prominence in materials science. Their inherent thermal stability and electron-transporting capabilities make them suitable for use in various advanced materials. acs.org These compounds are being investigated for their applications as:

Luminescent Materials: They can form the basis of photoactive materials, including those used in organic light-emitting diodes (OLEDs). researchgate.net

Polymers: The oxadiazole ring can be incorporated into polymer backbones to create materials with high thermal resistance.

Corrosion Inhibitors: Their ability to form protective layers on metal surfaces makes them effective in preventing corrosion. mdpi.com

Contextualization of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine within the Broader Field of Heterocyclic Chemistry

To fully appreciate the scientific context of this compound, it is essential to understand its classification and the historical development of its parent scaffold, the 1,3,4-oxadiazole.

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocyclic compounds containing one oxygen and two nitrogen atoms. They exist in four isomeric forms, distinguished by the positions of the nitrogen atoms relative to the oxygen atom.

Isomers of Oxadiazole:

1,2,3-Oxadiazole

1,2,5-Oxadiazole (Furazan)

1,3,4-Oxadiazole

Among these, the 1,3,4-oxadiazole isomer is particularly stable and has been the subject of extensive research. researchgate.net The structure of this compound features this stable ring, substituted at the 2-position with an amine group and at the 5-position with a 2-chlorophenyl group. The presence of the halogenated phenyl ring can significantly influence the molecule's biological activity.

The study of 1,3,4-oxadiazole derivatives dates back to the 19th century. guidechem.com Early research focused on the fundamental synthesis and characterization of this heterocyclic system. A key milestone in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov

Over the decades, research has evolved from basic synthesis to the exploration of their vast biological potential and material applications. The recognition of the 1,3,4-oxadiazole scaffold as a "privileged structure" in the late 20th and early 21st centuries marked a significant turning point, leading to an exponential increase in research aimed at developing novel drugs and materials based on this versatile chemical entity. nih.govscielo.br While specific research on this compound is not extensively documented, its chemical structure firmly places it within this historically rich and scientifically dynamic area of heterocyclic chemistry. Some studies have utilized it as a reactant for synthesizing other derivatives with potential antimicrobial activities. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKFAXPORKOLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-98-9 | |

| Record name | 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1,3,4-Oxadiazole (B1194373) Core

The formation of the 1,3,4-oxadiazole ring is a key transformation that has been extensively studied. The following sections delve into the primary strategies employed for the synthesis of this important heterocyclic scaffold.

Cyclodehydration of 1,2-diacylhydrazines or related precursors is a classical and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This approach involves the removal of a water molecule to facilitate ring closure.

Phosphoryl chloride (POCl3) is a common and effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. nih.govipindexing.com The reaction typically involves heating the diacylhydrazine intermediate with POCl3, which acts as both a cyclizing and dehydrating agent. nih.gov This method is one of the most popular for preparing both symmetrical and asymmetrical 2,5-diaryl(alkyl)-1,3,4-oxadiazoles. nih.gov

In a typical procedure, an aryl hydrazide is reacted with a carboxylic acid in the presence of POCl3. nih.gov For the synthesis of the target compound, this would involve the reaction of a suitable precursor like 2-chlorobenzohydrazide (B188563) with a source of the 2-amino group, followed by cyclodehydration. For instance, reacting phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of POCl3 can yield 5-substituted-1,3,4-oxadiazol-2-amine derivatives. d-nb.info

Other dehydrating agents that have been successfully employed for this transformation include thionyl chloride, polyphosphoric acid, phosphorus pentoxide, and triflic anhydride. ipindexing.comnih.gov The choice of dehydrating agent can influence the reaction conditions and yields.

Table 1: Examples of 1,3,4-Oxadiazole Synthesis using Dehydrating Agents

| Starting Materials | Dehydrating Agent | Product | Yield (%) | Reference |

| Ibuprofen-derived acylhydrazide and substituted aromatic carboxylic acids | POCl3 | 2,5-disubstituted-1,3,4-oxadiazole derivatives | Not Specified | nih.gov |

| Phenyl acetic acid derivatives and thiosemicarbazide | POCl3 | 5-(substituted-benzyl)-1,3,4-oxadiazole-2-amines | Not Specified | d-nb.info |

| Aryl hydrazides and β-benzoyl propionic acid | POCl3 | 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives | Not Specified | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often lead to cleaner products. wjarr.com This technology has been successfully applied to the synthesis of 1,3,4-oxadiazoles, offering significant advantages over conventional heating methods. wjarr.com

In the context of cyclodehydration, microwave irradiation can be used in conjunction with dehydrating agents. For example, silica-supported dichlorophosphate (B8581778) has been used as an efficient cyclodehydration agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines under solvent-free microwave irradiation. nih.gov This method is advantageous due to its simple work-up, high yields, and environmentally friendly nature. nih.gov

Another microwave-assisted approach involves the reaction of acyl hydrazides with an N-protected α-amino acid in the presence of a small amount of POCl3. nih.gov This method has been used to synthesize a series of 1,3,4-oxadiazoles with high yields. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. wjarr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to Good | Reflux with dehydrating agent | nih.gov |

| Microwave Irradiation | Minutes | Good to Excellent | Solvent-free or with minimal solvent, with dehydrating agent | nih.govwjarr.comnih.gov |

An alternative and widely used strategy for the synthesis of the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com These precursors are typically prepared by the condensation of an acid hydrazide with an aldehyde. biointerfaceresearch.com Various oxidizing agents have been employed to facilitate the ring-closing process.

The oxidative cyclization of N-acylhydrazones is a versatile method for preparing 2,5-disubstituted 1,3,4-oxadiazoles. A variety of oxidizing agents have been reported for this transformation, including potassium permanganate, bromine in acetic acid, and chloramine-T. biointerfaceresearch.comresearchgate.net

More recently, hypervalent iodine reagents such as Dess-Martin periodinane (DMP) have been used as mild and efficient oxidizing agents for this purpose. openmedicinalchemistryjournal.com The reaction with DMP proceeds smoothly at room temperature in an organic solvent like dichloromethane, leading to excellent yields of the desired 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com Photochemical methods have also been developed, where the oxidative cyclization of acylhydrazones is achieved under UV-irradiation, sometimes in the presence of a photocatalyst. rsc.orgscispace.com This approach offers a greener alternative to the use of strong chemical oxidants. rsc.org

Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles. acs.orgorganic-chemistry.org This method is often carried out in the presence of a base, such as potassium carbonate. acs.orgorganic-chemistry.org An attractive feature of this protocol is its tolerance to various functional groups and its applicability to crude acylhydrazone substrates, which can be generated in situ from the condensation of aldehydes and hydrazides. acs.orgtandfonline.com

The iodine-mediated reaction is proposed to proceed through an oxidative C–O bond formation. acs.org This method has been successfully used to generate a series of symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles in an efficient and scalable manner. acs.org In some variations, iodine is used in catalytic amounts in the presence of a co-oxidant. acs.org An eco-friendly version of this reaction involves grinding aryl hydrazides with aromatic aldehydes in the presence of catalytic amounts of molecular iodine under solvent-free conditions. tandfonline.com

Table 3: Examples of Oxidizing Agents for N-Acylhydrazone Cyclization

| N-Acylhydrazone Precursor | Oxidizing Agent/System | Product | Yield (%) | Reference |

| Various N-acylhydrazones | Dess–Martin periodinane (DMP) | 2,5-disubstituted 1,3,4-oxadiazoles | 82-96% | openmedicinalchemistryjournal.com |

| Various N-acylhydrazones | Molecular iodine (I2) / K2CO3 | 2,5-disubstituted 1,3,4-oxadiazoles | Good to Excellent | acs.orgorganic-chemistry.org |

| Aryl hydrazides and aromatic aldehydes | Molecular iodine (I2) (catalytic) | 2,5-disubstituted 1,3,4-oxadiazoles | High | tandfonline.com |

| Pyridinium acylhydrazones | UV-irradiation (342 nm) in DMSO | 1,3,4-oxadiazole derivatives | 83-92% | rsc.org |

Reactions Involving Semicarbazide (B1199961) and Thiosemicarbazide Derivatives

The synthesis of 2-amino-1,3,4-oxadiazoles is frequently achieved through the cyclization of semicarbazide or thiosemicarbazide derivatives. acs.org These reactions represent a cornerstone in the construction of the 1,3,4-oxadiazole ring system. The general pathway involves the formation of an acylsemicarbazide or acylthiosemicarbazide, followed by a cyclization step, which can be either a dehydration or an oxidative cyclodesulfurization.

Thiosemicarbazide derivatives are often preferred precursors due to their superior reactivity compared to their semicarbazide counterparts. acs.org The synthesis typically begins with the acylation of a suitable hydrazide with an isothiocyanate to form the N-acylthiosemicarbazide intermediate. This intermediate is then subjected to cyclization using a variety of reagents that promote the formation of the oxadiazole ring. This process is versatile, allowing for the preparation of a wide range of 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles. acs.org

The critical step of cyclization can be accomplished using several methods:

Dehydrative Cyclization: Acylsemicarbazides can be cyclized using dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov

Oxidative Cyclodesulfurization: Acylthiosemicarbazides undergo cyclization in the presence of an oxidizing agent. This reaction involves the removal of a sulfur atom, typically as hydrogen sulfide (B99878) or a related species. A variety of reagents have been proven effective for this transformation, each with specific advantages concerning reaction conditions and yields. Common reagents include tosyl chloride (TsCl) in pyridine, iodine, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). acs.orgnih.govorganic-chemistry.orgjchemrev.com

The choice of cyclizing agent can be crucial and may even determine the final heterocyclic scaffold. For instance, the reaction of a thiosemicarbazide intermediate with EDC·HCl tends to favor the formation of 2-amino-1,3,4-oxadiazoles, whereas using p-TsCl in a polar solvent can promote the formation of 2-amino-1,3,4-thiadiazoles, demonstrating the regioselective nature of these cyclizations. organic-chemistry.orgnih.gov

Table 1: Comparison of Reagents for Cyclodesulfurization of Acylthiosemicarbazides

| Reagent | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Tosyl chloride (TsCl) / Pyridine | Room temperature to mild heating | Low cost, mild conditions, high yields (78-99%) | acs.org, nih.gov |

| Iodine (I₂) / Base (e.g., NaOH, K₂CO₃) | Heating in ethanol (B145695) or dioxane | Metal-free, efficient for oxidative C-O bond formation | organic-chemistry.org, jchemrev.com, nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Base (e.g., NaOH) | Inexpensive, safe for large-scale synthesis, excellent yields | jchemrev.com, researchgate.net |

| EDC·HCl | DMSO | High regioselectivity for oxadiazole formation | organic-chemistry.org, nih.gov |

| Lead(II) oxide (PbO) | Reflux in ethanol or amyl alcohol | Historical method, effective but involves heavy metals | google.com |

Multi-Component Reactions and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles to minimize environmental impact. nih.gov These approaches focus on the use of non-toxic catalysts, renewable substrates, safer solvents, and energy-efficient methods. nih.govnih.gov Innovative techniques such as microwave-assisted synthesis, solvent-free grinding methods, and ultrasound irradiation have been successfully implemented. nih.govnih.govresearchgate.net

Key green chemistry strategies for 1,3,4-oxadiazole synthesis include:

Microwave Irradiation: This technique often leads to a significant reduction in reaction times, increased yields, and fewer byproducts compared to conventional heating methods. nih.gov For example, the oxidative cyclization of N-acyl hydrazones can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. nih.gov

Solvent-Free Synthesis (Grinding): Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of a reagent, eliminates the need for potentially hazardous organic solvents. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding hydrazides with aldehydes in the presence of a catalyst like iodine. researchgate.net

Use of Greener Catalysts: Molecular iodine is frequently used as an eco-friendly and metal-free catalyst for oxidative cyclization reactions, offering high yields under mild conditions. organic-chemistry.orgjchemrev.comresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, align well with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. A one-pot, four-component synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported, showcasing the efficiency of this approach. jchemrev.com

Targeted Synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Specific Precursor Selection and Reaction Conditions

The targeted synthesis of this compound relies on the selection of appropriate precursors that contain the 2-chlorophenyl moiety. The most common starting materials are 2-chlorobenzoic acid or its derivatives.

A typical synthetic pathway begins with the conversion of 2-chlorobenzoic acid into 2-chlorobenzoyl hydrazide . This is generally achieved by first esterifying the carboxylic acid (e.g., with methanol) and then reacting the resulting ester with hydrazine (B178648) hydrate. researchhub.com Once the key 2-chlorobenzoyl hydrazide intermediate is obtained, it can be converted to the target compound through several routes:

Reaction with Cyanogen (B1215507) Bromide: A direct method involves the reaction of 2-chlorobenzoyl hydrazide with cyanogen bromide (BrCN). This reaction provides a straightforward route to the 2-amino-1,3,4-oxadiazole ring. nih.gov

Formation and Cyclization of Semicarbazide: The hydrazide is reacted with a source of isocyanic acid (e.g., potassium cyanate) to form 1-(2-chlorobenzoyl)semicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nih.govmdpi.com

Formation and Cyclization of Thiosemicarbazide: 2-chlorobenzoyl hydrazide is reacted with an isothiocyanate or thiocyanate (B1210189) salt to yield 1-(2-chlorobenzoyl)thiosemicarbazide. This intermediate is subsequently cyclized via oxidative desulfurization using reagents like iodine, tosyl chloride, or lead oxide. acs.orggoogle.com

A specific example involves the reaction of l-(m-chlorobenzoyl)-3-thiosemicarbazide with lead oxide in refluxing ethanol, which yields 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole. google.com A similar strategy would be employed for the 2-chloro (ortho) isomer.

Optimization of Reaction Yields and Purity

Optimizing the synthesis of this compound involves a systematic evaluation of reaction parameters to maximize yield and minimize impurities. Key factors for optimization include the choice of cyclizing reagent, solvent, reaction temperature, and reaction time.

In the case of oxidative cyclodesulfurization of the thiosemicarbazide precursor, the choice of reagent significantly impacts the outcome. Mild and efficient reagents like tosyl chloride/pyridine often provide high yields (in the range of 78-99% for analogous compounds) at room temperature, which is advantageous over methods requiring high-temperature reflux. acs.org

Table 2: Influence of Reaction Conditions on 2-Amino-1,3,4-oxadiazole Synthesis Yield

| Precursor | Method/Reagent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Acylthiosemicarbazide | TsCl / Pyridine | Room Temp, 1-3 h | 78-99 | acs.org |

| Acylthiosemicarbazide | I₂ / NaOH | Reflux in Ethanol | ~62 | jchemrev.com, nih.gov |

| Semicarbazone | Bromine / Acetic Acid | Not specified | Good | nih.gov |

| Acylthiosemicarbazide | Lead(II) oxide | Reflux in Ethanol, 48 h | ~35 | google.com |

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and ethanol, to obtain the final product with high purity. google.com The progress of the reaction and the purity of the product are monitored using techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Derivatization and Functionalization of this compound

Acylation Reactions of the Amino Group

The primary amino group at the C2 position of the 1,3,4-oxadiazole ring is a versatile handle for further chemical modification and derivatization. nih.gov It behaves as a typical nucleophile and readily participates in acylation reactions with a variety of acylating agents, most commonly acid chlorides and acid anhydrides.

These reactions are typically carried out in an inert solvent in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. ekb.egekb.eg The acylation introduces an amide linkage, allowing for the attachment of a wide array of functional groups to the core oxadiazole structure. This method is instrumental in building libraries of related compounds for further research.

For example, reacting the parent amine with acetyl chloride would yield N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, while reaction with benzoyl chloride would produce N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide. ekb.eg This strategy has been used to synthesize a range of N-acylated derivatives of similar 5-aryl-2-amino-1,3,4-oxadiazoles. ekb.egekb.eg

Table 3: Examples of Acylation Reactions on 5-Aryl-1,3,4-oxadiazol-2-amine Scaffolds

| Amine Substrate | Acylating Agent | Product | Reference(s) |

|---|---|---|---|

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]acetamide | ekb.eg, ekb.eg |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]benzamide | ekb.eg, ekb.eg |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl chloride | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | ekb.eg |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | 2-Chloro-N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]acetamide | ekb.eg |

| 2-amino-5-phenyl-1,3,4-oxadiazole | Acetic anhydride | 2-acetamido-5-phenyl-1,3,4-oxadiazole | google.com |

Coupling Reactions with Other Heterocyclic Systems

The expansion of the molecular framework of this compound by incorporating other heterocyclic moieties is a common strategy to explore new chemical space and modulate biological activity. This is often achieved through a two-step process involving initial functionalization of the 2-amino group, followed by a coupling reaction.

A prevalent method involves the acylation of the amino group with a reagent like chloroacetyl chloride to form an N-(5-(substituted)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide intermediate. nih.govekb.eg This chloroacetamide derivative is a versatile precursor for coupling with various nucleophilic heterocyclic thiols. nih.gov The reaction typically proceeds in the presence of a base, such as diisopropylethylamine, which facilitates the nucleophilic substitution of the chlorine atom by the sulfur of the mercapto-heterocycle. ekb.eg This approach has been successfully used to link the 1,3,4-oxadiazole core to other heterocyclic systems like thiazoles, creating more complex molecular architectures. nih.govekb.eg

Table 1: Examples of Coupling Reactions with Heterocyclic Thiols

| Starting Oxadiazole Derivative | Coupled Heterocycle | Base | Resulting Coupled Product |

| N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Mercapto-derivatives | Diisopropylethylamine | Coupled oxadiazole derivatives |

| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Mercaptothiazoles | N/A | Coupled heterocyclic derivatives |

Note: The table provides examples based on analogous 5-substituted-1,3,4-oxadiazol-2-amine derivatives to illustrate the synthetic methodology.

Formation of Schiff Bases and Urea (B33335) Derivatives

The primary amino group of this compound is readily converted into imines (Schiff bases) and urea derivatives, which are important classes of compounds in medicinal chemistry.

Schiff Bases: Schiff bases are synthesized by the condensation reaction between the 2-amino-1,3,4-oxadiazole and various aromatic aldehydes. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid). impactfactor.org This reaction introduces a new azomethine linkage (-N=CH-), connecting the oxadiazole core to a substituted aromatic ring. The versatility of this synthesis allows for the incorporation of a wide range of aldehydes, leading to a library of derivatives with diverse electronic and steric properties. researchgate.netresearchgate.netimpactfactor.org

Table 2: Synthesis of Schiff Bases from 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole

| Aldehyde Reactant | Reaction Conditions | Product Class |

| Various Aromatic Aldehydes | Reflux in ethanol, catalytic acid | Schiff bases of 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole |

Urea Derivatives: Urea derivatives are formed through the reaction of the 2-amino group with isocyanates. ekb.eg The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. This synthesis is generally high-yielding and is often performed by refluxing the amino-oxadiazole with a substituted phenyl isocyanate in a suitable solvent like ethanol. nih.govekb.eg This method provides a straightforward route to N,N'-disubstituted ureas where one nitrogen is part of the oxadiazole amine and the other is from the isocyanate.

Table 3: Synthesis of Urea Derivatives from 2-Amino-1,3,4-oxadiazoles

| Amino-oxadiazole Reactant | Isocyanate Reactant | Reaction Conditions | Product Class |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Phenyl isocyanate | N/A | Urea derivative |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | N/A | Urea derivative |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | Reflux in ethanol | Urea derivative |

Note: The table provides examples based on analogous 5-substituted-1,3,4-oxadiazol-2-amine derivatives to illustrate the synthetic methodology.

Introduction of Varied Substituents for Structure-Activity Relationship Studies

The systematic introduction of diverse chemical substituents onto the this compound scaffold is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies. nih.govmdpi.com SAR investigations aim to identify the chemical features responsible for a compound's biological activity and to optimize properties such as potency and selectivity. semanticscholar.org

A common and effective strategy for modifying the parent compound is the acylation of the 2-amino group. nih.govekb.eg This reaction is typically performed by treating the amine with various acid chlorides (e.g., benzoyl chloride, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) in an inert solvent like methylene (B1212753) chloride, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. nih.govekb.eg This approach allows for the introduction of a wide range of aryl, alkyl, and substituted acyl groups.

The resulting amide derivatives can then be evaluated for their biological activities. SAR studies on related oxadiazole series have shown that the nature and position of substituents on the appended rings can significantly influence activity. mdpi.comsemanticscholar.org For instance, the presence of halogenated phenyl groups or other electron-withdrawing or -donating groups can modulate the compound's interaction with biological targets. semanticscholar.orgnih.gov The findings from these studies are crucial for the rational design of new analogues with improved pharmacological profiles. nih.gov

Table 4: Examples of Acylation for SAR Studies

| Acylating Agent (Acid Chloride) | Base | Resulting N-Acylated Product |

| Methyl-4-(chlorocarbonyl)-benzoate | Triethylamine | N-(1,3,4-oxadiazol-2-yl)amide derivative |

| 3-Nitrobenzoyl chloride | Triethylamine | N-(1,3,4-oxadiazol-2-yl)amide derivative |

| 4-Methoxybenzoyl chloride | Triethylamine | N-(1,3,4-oxadiazol-2-yl)amide derivative |

| 4-tert-Butylbenzoyl chloride | Triethylamine | N-(1,3,4-oxadiazol-2-yl)amide derivative |

| Chloroacetyl chloride | Triethylamine | N-(1,3,4-oxadiazol-2-yl)amide derivative |

Note: The table illustrates the variety of substituents that can be introduced onto analogous 2-amino-1,3,4-oxadiazole cores.

Iii. Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in providing detailed insights into the molecular structure and reactivity of compounds like 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine.

DFT has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. It is used to investigate the electronic structure, geometry, and various properties of molecules.

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the 2-chlorophenyl ring and the 1,3,4-oxadiazole-2-amine core.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.)

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | ~1.74 |

| C-O Bond Lengths (in oxadiazole, Å) | ~1.37 |

| C=N Bond Lengths (in oxadiazole, Å) | ~1.29 |

| C-NH2 Bond Length (Å) | ~1.36 |

| Dihedral Angle (Phenyl-Oxadiazole) (°) | 15-30 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the oxadiazole ring. The LUMO is likely to be distributed over the 2-chlorophenyl ring and the oxadiazole moiety, which can act as electron-accepting regions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The presence of the electron-withdrawing chlorine atom is expected to influence these energy levels.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the MEP analysis would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxadiazole ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential (blue), making them susceptible to nucleophilic interaction.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would show signals corresponding to the protons of the amino group and the aromatic protons of the 2-chlorophenyl ring. The ¹³C NMR spectrum would provide information about the carbon skeleton, with distinct signals for the carbons of the oxadiazole and phenyl rings.

Infrared (IR): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. Key predicted vibrational modes for this compound would include N-H stretching vibrations from the amino group, C=N and C-O stretching from the oxadiazole ring, and C-Cl stretching from the chlorophenyl group.

UV-Visible (UV-Vis): The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum. For this compound, electronic transitions are expected to be of the π → π* and n → π* type, arising from the conjugated system of the phenyl and oxadiazole rings.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) (Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific calculations.)

| Spectrum | Predicted Key Signals |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.0; NH₂ protons: 5.0-6.0 |

| ¹³C NMR (ppm) | Oxadiazole carbons: 150-165; Phenyl carbons: 120-140 |

| IR (cm⁻¹) | N-H stretch: 3300-3500; C=N stretch: 1600-1650; C-O-C stretch: 1000-1100; C-Cl stretch: 700-800 |

| UV-Vis (nm) | λmax ~ 280-320 |

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies on analogs of this compound have been performed to estimate their binding affinities against various biological targets. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For instance, a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives were docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The docking scores for compounds 4a and 4c were -5.251 and -5.433 kcal/mol, respectively, suggesting a favorable binding potential within the kinase's active site. In another study, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated as tubulin inhibitors. The derivative 6h exhibited a strong binding affinity with a docking score of -8.030 kcal/mol against the tubulin–combretastatin A4 complex (PDB ID: 5LYJ), indicating potent interaction. These studies highlight how the chlorophenyl-oxadiazole scaffold can effectively bind to important biological targets.

| Compound/Analog | Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (4a) | EGFR Tyrosine Kinase | 2J5F | -5.251 |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (4c) | EGFR Tyrosine Kinase | 2J5F | -5.433 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | Tubulin-Combretastatin A4 Complex | 5LYJ | -8.030 |

Beyond predicting binding energy, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the docking of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs into the EGFR tyrosine kinase active site, the oxadiazole ring was observed to lie in proximity to the amino acid residues Leu792 and Met793. This positioning is crucial for anchoring the molecule within the binding pocket. For the tubulin inhibitor analog 6h , the molecule was found within a hydrophobic cavity surrounded by key residues such as Leu252, Ala250, Leu248, Leu242, Cys241, and Val238, indicating that hydrophobic forces are significant drivers of binding.

| Compound/Analog | Biological Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Leu792, Met793 | Proximity/Hydrophobic |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin | Leu252, Ala250, Leu248, Cys241, Val238 | Hydrophobic |

| General 1,3,4-oxadiazole (B1194373) derivatives | Various Proteins | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the conformational changes that may occur upon ligand binding. Key parameters analyzed include the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg).

In Silico ADMET Profiling and Drug-Likeness Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools and drug-likeness filters are used in the early stages of drug discovery to screen out compounds with unfavorable properties.

ADMET properties for various 1,3,4-oxadiazole derivatives have been computationally assessed. These studies often evaluate compliance with established guidelines like Lipinski's Rule of Five and Veber's rule to predict oral bioavailability. For a series of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, in silico screening showed that the majority of the compounds possessed drug-like properties.

Predictions for related oxadiazoles (B1248032) suggest they generally exhibit good gastrointestinal absorption. Toxicity predictions, using platforms like ProTox-II, have indicated that many quinazoline-piperazine derivatives, which share heterocyclic features, are predicted to be non-hepatotoxic and non-cytotoxic. The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is also a critical assessment, as inhibition can lead to adverse drug-drug interactions. Computational models can predict whether a compound is likely to be an inhibitor of key isoforms like CYP1A2, CYP2C9, or CYP3A4.

| ADMET Parameter | Predicted Property/Outcome for Oxadiazole Analogs | Implication |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability |

| Veber's Rule | Generally compliant | Good intestinal absorption and bioavailability |

| GI Absorption | Predicted to be high | Efficient absorption from the gut |

| Blood-Brain Barrier (BBB) Permeation | Often predicted to be non-permeable | Low potential for CNS side effects |

| CYP450 Inhibition | Variable; some predicted non-inhibitors | Lower risk of drug-drug interactions |

| Toxicity (Hepatotoxicity) | Often predicted to be low or non-toxic | Favorable safety profile |

Bioactivity scores are calculated based on a molecule's structure to predict its potential to interact with major classes of drug targets. These scores can help prioritize compounds for further screening. According to the Molinspiration online tool, a bioactivity score greater than 0.0 indicates a high probability of biological activity, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity.

For various heterocyclic compounds, including those with structures analogous to this compound, bioactivity scores have been calculated. These analyses often show moderate activity towards targets like G-protein coupled receptors (GPCRs), ion channel modulators, kinase inhibitors, nuclear receptors, and enzymes. Such predictions suggest that the chlorophenyl-oxadiazole scaffold is a versatile platform that may be tailored to interact with a range of biological targets.

| Target Class | Predicted Bioactivity Score for Analogs | Interpretation |

|---|---|---|

| GPCR Ligand | Moderately Active | Potential to modulate GPCR signaling |

| Ion Channel Modulator | Moderately Active | Potential to affect ion channel function |

| Kinase Inhibitor | Moderately Active | Potential as an anticancer or anti-inflammatory agent |

| Nuclear Receptor Ligand | Moderately Active | Potential to modulate gene expression |

| Protease Inhibitor | Moderately Active | Potential as an antiviral or anticancer agent |

| Enzyme Inhibitor | Moderately Active | Broad potential for various therapeutic applications |

Iv. Structure Activity Relationship Sar and Mechanistic Studies

Elucidation of Structure-Activity Relationships for 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

SAR studies for this class of compounds have systematically explored how chemical modifications at various positions of the oxadiazole scaffold influence biological activity. The primary focus has been on the substituents attached to the phenyl ring and the amino group at position 2 of the oxadiazole core.

The nature and position of substituents on the 5-phenyl ring and modifications of the 2-amino group have been shown to be critical determinants of both the potency and the spectrum of biological activity.

The presence and position of halogen atoms on the phenyl ring at the 5-position of the 1,3,4-oxadiazole (B1194373) core significantly modulate the biological activity of the derivatives. Halogens, being hydrophobic and electron-withdrawing, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. conicet.gov.ar

Studies have consistently shown that halogenated derivatives, particularly those with a chlorophenyl moiety, exhibit enhanced biological activities. For instance, in the context of antibacterial activity, hydrophobic substituents, especially halogens, on the phenyl ring are generally well-tolerated and often lead to increased potency. conicet.gov.arnih.gov A comparative study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed that compounds bearing a chlorophenyl group at the 5-position of the oxadiazole ring demonstrated significant anticancer activity against various cell lines. nih.gov Specifically, the compound N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine was noted for its activity. nih.gov

The position of the chlorine atom is also crucial. A study on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol highlighted the importance of the ortho-chloro substitution for lipoxygenase inhibition. researchgate.net Similarly, the antibacterial potency of some quinazolinone-oxadiazole hybrids was found to be greater in the 2-chlorophenyl derivative compared to other analogues. nih.gov In another series, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives showed potent anticancer activity, underscoring the favorable contribution of the 4-chloro substitution. This suggests that the electronic and steric effects of the chlorine atom at different positions can fine-tune the molecule's interaction with its biological target.

Table 1: Effect of Phenyl Ring Halogenation on Biological Activity

Impact of Different Substituents on the Phenyl Ring of 1,3,4-Oxadiazole Derivatives on Anticancer and Antibacterial Activities Compound Series Substituent at Phenyl Ring Biological Activity Key Finding Reference N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines 4-Chlorophenyl Anticancer Significant growth inhibition in various cancer cell lines. nih.gov S-Substituted-5-phenyl-1,3,4-oxadiazol-2-thiols 2-Chlorophenyl Lipoxygenase Inhibition Derivatives showed significant inhibitory activity. researchgate.net Quinazolinone-Oxadiazole Hybrids 2-Chlorophenyl Antibacterial Potency was 2 to 5 times higher than ampicillin (B1664943). wjpsonline.com 2-Aryl-5-(4-chlorophenyl)-1,3,4-oxadiazoles 4-Chlorophenyl Anticancer Showed potent activity, with one analog having a mean growth percent of 95.37%.

The 2-amino group on the 1,3,4-oxadiazole ring serves as a versatile handle for synthetic modification, allowing for the introduction of various substituents to probe its role in biological activity. Modifications such as acylation, alkylation, and the formation of urea (B33335) or Schiff base derivatives have been extensively explored. d-nb.info

Acylation of the amino group has been a common strategy. For instance, reacting 2-amino-5-aryl-1,3,4-oxadiazoles with acid chlorides yields N-acylated derivatives. d-nb.info A series of N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines were synthesized and evaluated for antimicrobial and anticancer activities. semanticscholar.org The results indicated that the nature of the aryl group at the 5-position, in combination with the modified amino group, dictated the potency and selectivity. Specifically, the N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivative showed notable anticancer activity. semanticscholar.org

In another study, the synthesis of urea derivatives by reacting the 2-amino-oxadiazole with isocyanates led to compounds with different activity profiles. For example, 1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea was synthesized to explore its potential biological effects. d-nb.info Furthermore, converting the amino group into a Schiff base by condensation with various aldehydes is another strategy that has yielded compounds with significant antibacterial activity. researchgate.net These modifications highlight that the hydrogen-bonding capacity and steric bulk around the 2-amino position are critical for target interaction. The amino group can act as a hydrogen bond donor, and its modification can alter the binding mode and affinity of the compound to its biological target. nih.gov

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. While crystallographic data on this compound derivatives complexed with their targets are limited, molecular docking studies have provided significant insights into their conformation-activity relationships.

These computational studies help to visualize the binding modes of these ligands within the active sites of enzymes or receptors. For instance, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed key interactions. It was observed that the five-membered oxadiazole ring was positioned near the amino acid residues Leu792 and Met793, while the substituted phenyl group interacted with Cys797. In another study, docking of 2,5-disubstituted 1,3,4-oxadiazoles into the same enzyme's active site (PDB: 1M17) showed that the nitrogen atoms of the oxadiazole ring frequently formed hydrogen bonds with Met769. nih.gov

These studies suggest a preferred conformation where the 2-chlorophenyl ring and the substituted amino group are oriented in a specific spatial arrangement to maximize favorable interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the target's active site. The planarity of the oxadiazole ring acts as a rigid scaffold, ensuring the correct orientation of the crucial phenyl and amino substituents for effective binding. nih.gov

Impact of Substituents on Biological Potency and Selectivity

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action at a molecular level is a fundamental goal of medicinal chemistry. For this compound and its analogues, mechanistic studies have primarily focused on identifying specific molecular targets, often through enzyme inhibition assays.

Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of a wide range of enzymes, which accounts for their diverse pharmacological activities.

Cholinesterase Inhibition: Several studies have investigated 5-aryl-1,3,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. One study on S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol found that specific analogues were potent inhibitors of AChE, with IC50 values as low as 64.61 µM. wjpsonline.com Another study focusing on 5-aryl-N-dodecyl-1,3,4-oxadiazol-2-amines reported moderate dual inhibition of both AChE and BChE. nih.gov Molecular docking studies suggest these compounds interact with the active site gorge of the cholinesterase enzymes. nih.gov For example, 2-(2-Chlorophenyl)-5-((2-(ethylthio)-1H-benzo[d]-imidazole-1-yl)methyl)-1,3,4-oxadiazole was identified as a promising AChE inhibitor. semanticscholar.org

Lipoxygenase (LOX) Inhibition: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. A study of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol demonstrated their potential as lipoxygenase inhibitors. researchgate.net The N-phenyl substituted acetamide (B32628) derivative of this series was identified as the most potent, with an IC50 value of 45.16 ± 0.85 µM. researchgate.net This suggests that the anti-inflammatory properties of some oxadiazole derivatives may be mediated through the inhibition of the LOX pathway.

Other Enzyme Targets: The broad spectrum of biological activities of oxadiazole derivatives is reflected in the variety of enzymes they inhibit. For instance, some derivatives have been found to inhibit thymidine (B127349) phosphorylase and thymidylate synthase, which are key enzymes in nucleotide metabolism and are targets for anticancer drugs. nih.gov In the realm of antibacterial agents, oxadiazoles (B1248032) have been suggested to target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis. conicet.gov.arnih.gov

Table 2: Enzyme Inhibition Profile of 1,3,4-Oxadiazole Derivatives

Summary of Enzyme Inhibition Activities for Various 1,3,4-Oxadiazole Derivatives Enzyme Target Compound Series Lead Compound Example Inhibitory Concentration (IC50) Reference Acetylcholinesterase (AChE) S-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiols 5-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-oxadiazole 64.61 ± 0.07 µM Butyrylcholinesterase (BChE) S-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiols 5-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-oxadiazole 145.11 ± 0.14 µM Lipoxygenase (LOX) S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiols N-phenyl-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide 45.16 ± 0.85 µM researchgate.net EGFR Tyrosine Kinase 2,5-Disubstituted-1,3,4-oxadiazoles N-(6-chloropyridin-3-yl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxamide -7.89 kcal/mol (Docking Score) Thymidine Phosphorylase 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiones Not specified Potent inhibition reported nih.gov

Cellular Pathway Modulation

The interaction of this compound and related compounds with specific enzymes leads to the modulation of broader cellular signaling pathways.

By inhibiting EGFR and VEGFR-2, these compounds can disrupt the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is a central pathway controlling cell proliferation and survival. researchgate.net Inhibition of this pathway can lead to cell cycle arrest and a decrease in the expression of proteins required for cell division. VEGFR-2 inhibition specifically impacts pathways related to angiogenesis, leading to reduced expression of factors that promote new blood vessel formation. mdpi.com

The induction of DNA damage through topoisomerase II inhibition activates DNA damage response pathways, often involving the activation of kinases like ATM and ATR. This can lead to the phosphorylation of downstream targets that halt cell cycle progression, allowing time for DNA repair. If the damage is too extensive to be repaired, these pathways signal for the initiation of apoptosis. wikipedia.orgnih.gov Studies on related compounds show that they can induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and by activating caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov

Molecular Basis of Observed Pharmacological Effects

The diverse pharmacological effects of this compound are a direct consequence of its distinct structural features and their ability to interact with multiple biological targets.

1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is a planar, aromatic system that is electron-poor. It acts as a versatile scaffold and a key pharmacophore. researchgate.net Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating binding to the active sites of various enzymes. The ring's stability and its role as a bioisosteric replacement for amide or ester groups contribute to favorable pharmacokinetic properties. nih.gov

5-(2-Chlorophenyl) Group: The phenyl ring provides a scaffold for hydrophobic interactions within the binding pockets of target proteins. The position of the chlorine atom is critical. The ortho-substitution can influence the conformation of the molecule, potentially locking it into a favorable orientation for binding. The chlorine atom itself, being an electron-withdrawing group, modifies the electronic properties of the phenyl ring and can participate in specific halogen bonding interactions, thereby increasing binding affinity and potency.

2-Amine Group: The primary amine group at the 2-position of the oxadiazole ring is a crucial functional group. It can act as a hydrogen bond donor, forming key interactions that anchor the molecule within the active site of a target enzyme. This group significantly contributes to the molecule's polarity and binding specificity.

V. Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

The ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the amine protons and the aromatic protons of the 2-chlorophenyl ring. The two amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The four protons on the chlorophenyl ring would present as a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern would lead to coupling between adjacent protons, and their exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the oxadiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable (Broad Singlet) | br s |

Note: This table is predictive and not based on published experimental data.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Two distinct signals would be expected for the carbon atoms of the 1,3,4-oxadiazole (B1194373) ring, typically in the highly deshielded region of the spectrum (around 150-165 ppm) due to the influence of the adjacent heteroatoms. The 2-chlorophenyl group would show six signals for its carbon atoms. The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the oxadiazole ring would have characteristic chemical shifts. The remaining four aromatic carbons would appear in the typical aromatic region (~120-140 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxadiazole) | ~150 - 165 |

| C-NH₂ (Oxadiazole) | ~150 - 165 |

| C-Cl (Aromatic) | ~130 - 135 |

| C-Oxadiazole (Aromatic) | ~120 - 125 |

Note: This table is predictive and not based on published experimental data.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic system, 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the 2-chlorophenyl ring, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the phenyl ring and the oxadiazole ring, and for assigning the quaternary carbons (C-Cl, C-Oxadiazole, and the two oxadiazole carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as a pair of bands in the 3100-3400 cm⁻¹ region. The C=N stretching vibration of the oxadiazole ring would be observed in the 1610-1680 cm⁻¹ range. The C-O-C stretching of the oxadiazole ether linkage would likely produce a strong band around 1020-1070 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric & Asymmetric Stretch | 3100 - 3400 |

| Aromatic C-H | Stretch | >3000 |

| C=N (Oxadiazole) | Stretch | 1610 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C (Oxadiazole) | Stretch | 1020 - 1070 |

Note: This table is predictive and not based on published experimental data.

The presence of the -NH₂ group allows for intermolecular hydrogen bonding. In the solid state, this would be observable in the IR spectrum as a broadening of the N-H stretching bands and a shift to lower wavenumbers compared to a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent). The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and probing the structure of compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a distinct molecular ion peak [M]⁺•. Given the molecular formula C₈H₆ClN₃O, the nominal molecular weight is 195 g/mol . A characteristic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion, which appears as two peaks at m/z 195 and m/z 197 in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for 1,3,4-oxadiazoles are influenced by the stability of the resulting fragments. researchgate.netdntb.gov.ua For this compound, the fragmentation is dictated by the cleavage of the heterocyclic ring and the bonds connecting it to the substituent groups. researchgate.netmdpi.com

Key fragmentation pathways include:

Heterocyclic Ring Cleavage: A primary fragmentation involves the cleavage of the oxadiazole ring, which can lead to the formation of the stable 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141.

Formation of 2-Chlorobenzonitrile (B47944): Rearrangement followed by fragmentation can result in the formation of the 2-chlorobenzonitrile radical cation ([C₇H₄ClN]⁺•) at m/z 137/139.

Loss of Substituents: Cleavage of the C-C bond between the phenyl and oxadiazole rings can produce a fragment corresponding to the loss of the chlorophenyl group ([M - C₆H₄Cl]⁺) at m/z 84.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 195/197 | Molecular Ion [M]⁺• | [C₈H₆ClN₃O]⁺• | Isotopic pattern in ~3:1 ratio confirms one chlorine atom. |

| 167/169 | [M - CO]⁺• | [C₇H₆ClN₃]⁺• | Loss of a neutral carbon monoxide molecule. |

| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | Result of oxadiazole ring cleavage. |

| 137/139 | 2-Chlorobenzonitrile radical cation | [C₇H₄ClN]⁺• | Result of rearrangement and ring fragmentation. |

| 111 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Loss of the oxadiazole-amine moiety. |

| 84 | [M - C₆H₄Cl]⁺ | [C₂H₂N₃O]⁺ | Loss of the 2-chlorophenyl radical. |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, often to four or more decimal places. mdpi.comrrpharmacology.ru This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₈H₆ClN₃O), the theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). An experimentally obtained HRMS value that matches this theoretical mass within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆³⁵ClN₃O |

| Calculated Monoisotopic Mass | 195.01994 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 196.02777 Da |

| Typical Experimental Tolerance | ± 0.00098 Da (at 5 ppm) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its conjugated system. This system includes the 2-chlorophenyl ring, the 1,3,4-oxadiazole heterocycle, and the lone pair of electrons on the 2-amino group. The primary transitions observed are π→π* and n→π*. researchgate.netresearchgate.net

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of electrons from bonding π-orbitals to anti-bonding π*-orbitals. They are characteristic of the extended conjugation between the aromatic and heterocyclic rings.

n→π Transitions:* These lower-intensity transitions involve the promotion of non-bonding electrons, primarily from the nitrogen and oxygen atoms of the oxadiazole ring and the amino group, to anti-bonding π*-orbitals.

The conjugation between the phenyl ring and the oxadiazole moiety leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, non-conjugated chromophores. mdpi.com

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | ~250-350 nm | High |

| n → π | n (non-bonding) → π (anti-bonding) | >300 nm | Low |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov The effect depends on the nature of the electronic transition and the differential stabilization of the ground and excited states by the solvent.

Bathochromic Shift (Red Shift): The π→π* transition often results in an excited state that is more polar than the ground state. Increasing solvent polarity stabilizes this excited state more, reducing the energy gap for the transition and shifting the absorption maximum to a longer wavelength. researchgate.net

Hypsochromic Shift (Blue Shift): In contrast, the n→π* transition involves non-bonding electrons. In polar protic solvents, these electrons can participate in hydrogen bonding, which stabilizes the ground state. This stabilization is reduced or lost in the more polar excited state. Consequently, an increase in solvent polarity leads to a larger energy gap and a shift of the absorption maximum to a shorter wavelength. ijcce.ac.irnih.gov

Studying the compound in a range of solvents with varying polarities can help in the assignment of the observed absorption bands.

| Solvent | Relative Polarity | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

|---|---|---|---|

| Hexane | Low | Shorter λ | Longer λ |

| Dichloromethane | Medium | Intermediate λ | Intermediate λ |

| Ethanol (B145695) | High (Protic) | Longer λ (Red Shift) | Shorter λ (Blue Shift) |

Vi. Applications of 5 2 Chlorophenyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives in Research

Development of Novel Therapeutic Agents

The 1,3,4-oxadiazole (B1194373) ring, particularly when substituted with an amino group and a halogenated phenyl ring, is a key pharmacophore. Researchers have synthesized and evaluated numerous derivatives for their potential to treat a range of diseases, from microbial infections to cancer and inflammatory conditions.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Derivatives of 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine have demonstrated significant potential as antimicrobial agents, with studies revealing activity against various strains of bacteria, fungi, and viruses. researchgate.netacs.org

Antibacterial Activity: The antibacterial potential of 1,3,4-oxadiazole derivatives is well-documented. researchgate.net For instance, certain 2-amino-1,3,4-oxadiazole derivatives have been screened against bacteria like Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net One study detailed the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione N-Mannich bases, where piperazinomethyl derivatives displayed broad-spectrum antibacterial activities with Minimum Inhibitory Concentration (MIC) values as low as 0.5–8 μg/mL. mdpi.com Another series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles was tested against both gram-positive (Bacillus cereus, Staphylococcus aureus, Bacillus subtilis) and gram-negative (Pseudomonas aeruginosa, Enterobacter aerogenes, Escherichia coli) bacteria. nih.gov Hybrids of 1,3,4-oxadiazole with fluoroquinolone have also shown good to excellent activity against both gram-positive and gram-negative bacteria when compared to standard antibiotics like ampicillin (B1664943) and gentamicin. nih.gov

Antifungal Activity: The search for more effective antifungal agents has led researchers to explore 1,3,4-oxadiazole derivatives. researchgate.netacs.orgfrontiersin.org Compounds are often tested against pathogenic fungi such as Candida albicans, Pellicularia salmonicolor, and Macrophomina phaseolina. researchgate.net Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with an in vitro MIC of 32 μg/ml and demonstrated a fungistatic profile. frontiersin.org These compounds also showed efficacy in a murine systemic candidiasis model by significantly reducing the renal and spleen fungal burden. frontiersin.org In another study, N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed maximum antifungal activity with an MIC of 4 µg/mL. semanticscholar.org

Antiviral Activity: The antiviral properties of this class of compounds have also been investigated. Research has been conducted on the activity of 1,3,4-thiadiazole (B1197879) sulfonamide derivatives, which are structurally related to oxadiazoles (B1248032), against the Tobacco Mosaic Virus (TMV). mdpi.comnih.govresearchgate.net In one study, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives exhibited moderate anti-TMV activity, with some compounds achieving approximately 50% TMV inhibition. mdpi.comresearchgate.net While many studies focus on thiadiazole analogues, the structural similarity suggests a promising avenue for their oxadiazole counterparts. nih.gov

Table 1: Selected Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Organism(s) | Activity/Result |

|---|---|---|

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Bacteria | MIC of 4-8 µg/mL. semanticscholar.org |

| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Fungi | MIC of 4 µg/mL. semanticscholar.org |

| 1,3,4-Oxadiazole compounds (LMM5 and LMM11) | Candida albicans | MIC of 32 μg/mL; fungistatic profile. frontiersin.org |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione N-Mannich bases | Bacteria | Broad-spectrum activity (MIC 0.5–8 μg/mL). mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin against E. coli and S. pneumoniae. nih.gov |

Anticancer and Antiproliferative Investigations

Derivatives of 1,3,4-oxadiazole are a significant focus of anticancer drug discovery due to their ability to exhibit potent antiproliferative effects through various mechanisms. acs.orgnih.gov

Numerous studies have synthesized and evaluated these compounds against a wide panel of human cancer cell lines. In one study, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were prepared and tested. mdpi.com The specific derivative, 4-Chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, was successfully synthesized and characterized. mdpi.com Another compound from this series, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant activity against CNS cancer (SNB-19), non-small cell lung cancer (NCI-H460), and another CNS cancer line (SNB-75) at a 10 µM concentration. mdpi.com

Another research effort focused on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The compound N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine showed significant activity against melanoma (MDA-MB-435), leukemia (K-562), and non-small-cell lung cancer (NCI-H522) cell lines. nih.gov Similarly, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated anticancer activity with higher selectivity towards HOP-92, a non-small cell lung cancer line. semanticscholar.org

Some derivatives have been investigated as inhibitors of specific cancer-related enzymes. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were tested for antiproliferative activity on the MCF-7 breast cancer cell line and as thymidine (B127349) phosphorylase inhibitors, proving to be much stronger inhibitors than the reference compound 7-deazaxanthin. nih.gov

Table 2: Selected Anticancer Activities of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Result (at 10 µM) |

|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | Percent Growth Inhibition (PGI) = 65.12%. mdpi.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung Cancer) | PGI = 55.61%. mdpi.com |

| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) = 6.82%. nih.gov |

| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | GP = 24.80%. nih.gov |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Lung Cancer) | Selective activity observed. semanticscholar.org |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast Cancer) | Activity close to the reference adriamycin. nih.gov |

Anti-inflammatory and Analgesic Properties

The 1,3,4-oxadiazole nucleus is also explored for its potential to yield anti-inflammatory and analgesic agents. researchgate.net Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

One study reported a derivative, 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole, which was found to be a more potent analgesic than diclofenac, with a maximal analgesic activity of 81.86%. nih.gov Another compound containing a 2,4-dichlorophenyl group attached to the oxadiazole ring showed a maximal activity of 70.37%, nearly equivalent to that of ibuprofen. nih.gov These findings highlight the potential of this chemical class to produce new pain and inflammation management therapies. A study on new 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives identified compounds with excellent inhibitory activity against IL-6, a pro-inflammatory cytokine, with IC50 values ranging from 0.96 to 11.14 μM, surpassing reference drugs like celecoxib (B62257) and diclofenac. nih.gov

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic, Antioxidant)

The structural versatility of this compound derivatives has led to their investigation across a spectrum of other pharmacological targets. acs.org